molecular formula C9H11BrN2 B8467729 2-bromo-5,6,7,8-tetrahydroquinolin-4-amine

2-bromo-5,6,7,8-tetrahydroquinolin-4-amine

Cat. No. B8467729
M. Wt: 227.10 g/mol
InChI Key: CLNAWSBQGFCTHZ-UHFFFAOYSA-N
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Patent
US06831087B2

Procedure details

A mixture of 2-bromo-4-nitro-5,6,7,8-tetrahydro-quinoline 1-oxide (example 7a) (7.9 g, 28.9 mmol), powdered iron (13.3 g, 238 mmol) and acetic acid (160 ml) was heated to 100° C. for 1 hr. After cooling the mixture was filtered and evaporated and the residue was partitioned (AcOEt/NaHCO3-solution). The organic phase was dried (Na2SO4), concentrated and chromatographed (SiO2 with CH2Cl2/MeOH=98/2) to provide 2.4 g (37%) of the title compound as a brown solid material. MS: m/e=226 (M+).
Name
2-bromo-4-nitro-5,6,7,8-tetrahydro-quinoline 1-oxide
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
13.3 g
Type
catalyst
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]([N+:12]([O-])=O)[C:9]2[CH2:8][CH2:7][CH2:6][CH2:5][C:4]=2[N+:3]=1[O-]>[Fe].C(O)(=O)C>[Br:1][C:2]1[CH:11]=[C:10]([NH2:12])[C:9]2[CH2:8][CH2:7][CH2:6][CH2:5][C:4]=2[N:3]=1

Inputs

Step One
Name
2-bromo-4-nitro-5,6,7,8-tetrahydro-quinoline 1-oxide
Quantity
7.9 g
Type
reactant
Smiles
BrC1=[N+](C=2CCCCC2C(=C1)[N+](=O)[O-])[O-]
Name
Quantity
13.3 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned (AcOEt/NaHCO3-solution)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (SiO2 with CH2Cl2/MeOH=98/2)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=2CCCCC2C(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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